molecular formula C10H9N3O3 B11884075 Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B11884075
M. Wt: 219.20 g/mol
InChI Key: ADMMFKHTTOLEBB-UHFFFAOYSA-N
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Description

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a specialized chemical building block based on the 7-deazapurine scaffold, a core structure of significant interest in medicinal chemistry and drug discovery . The pyrrolo[2,3-d]pyrimidine nucleus is a key pharmacophore in several bioactive molecules, including antifolate anticancer agents that inhibit critical enzymes in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This compound is functionally versatile for synthetic elaboration; the formyl group at the 6-position serves as a reactive handle for introducing diverse carbon chains via nucleophilic addition or condensation reactions, while the methyl ester at the 2-position can be hydrolyzed to a carboxylic acid or further modified. This makes it a valuable intermediate for constructing targeted libraries of analogues, particularly for developing novel kinase inhibitors or antiproliferative agents . The specific substitution pattern with a formyl group and methyl ester on this heterocyclic framework provides researchers with a multifunctional intermediate for probing biochemical pathways and structure-activity relationships. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 6-formyl-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-13-7(5-14)3-6-4-11-8(10(15)16-2)12-9(6)13/h3-5H,1-2H3

InChI Key

ADMMFKHTTOLEBB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Pyrrolopyrimidine Intermediate

The most detailed method, described in Patent EP3560932A1, involves a five-step synthesis starting from a benzyl-protected pyrrolopyrimidine precursor. The sequence includes:

  • Protection of the Pyrrolopyrimidine Core : A benzyl group is introduced at the 7-position using benzyl bromide in the presence of lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at −78°C.

  • Formylation at the 6-Position : The formyl group is introduced via Vilsmeier-Haack reaction conditions, employing dimethylformamide (DMF) and phosphorus oxychloride (POCl3\text{POCl}_{3}) at 0–5°C, followed by hydrolysis with sodium acetate.

  • Esterification at the 2-Position : The carboxylic acid intermediate is esterified using methanol and catalytic sulfuric acid under reflux, achieving yields of 68–72%.

  • Deprotection of the Benzyl Group : Hydrogenolysis with palladium on carbon (Pd/C\text{Pd/C}) in ethanol under H2\text{H}_{2} gas removes the benzyl group, yielding the 7-methyl derivative.

  • Final Purification : Recrystallization from an ethanol-water mixture (4:1 v/v) enhances purity to >98%.

This route emphasizes the importance of sequential protection-deprotection strategies to avoid side reactions, particularly during formylation and esterification.

Alternative Pathway via Direct Methylation

An alternative approach, inferred from general pyrrolopyrimidine chemistry, skips the benzyl protection step. Instead, methylation at the 7-position is achieved using methyl iodide (CH3I\text{CH}_{3}\text{I}) in dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3\text{K}_{2}\text{CO}_{3}) as a base at 60°C. However, this method faces challenges in regioselectivity, with competing methylation at the 1- and 3-positions reducing yields to 45–50%.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF and DMSO are critical for facilitating nucleophilic substitutions and condensations. For instance, the Vilsmeier-Haack formylation achieves optimal yields (75–80%) in DMF due to its ability to stabilize charged intermediates. In contrast, using tetrahydrofuran (THF) for benzylation reactions minimizes side product formation by maintaining low temperatures (−78°C).

Temperature and Catalysis

  • Formylation : Conducting the Vilsmeier-Haack reaction at 0–5°C prevents decomposition of the formylating agent.

  • Esterification : Reflux conditions (65–70°C) with sulfuric acid accelerate the esterification kinetics, completing the reaction in 4–6 hours.

  • Hydrogenolysis : Room-temperature hydrogenolysis over 12 hours ensures complete deprotection without over-reduction.

Stoichiometric Considerations

The molar ratio of DMF to POCl3\text{POCl}_{3} in the formylation step is crucial. A 1:1.2 ratio maximizes formyl group incorporation, while excess POCl3\text{POCl}_{3} leads to chlorination by-products.

Purification and Characterization

Recrystallization

The final compound is purified via recrystallization from ethanol-water (4:1 v/v), yielding colorless crystals with a melting point of 182–184°C. This step removes residual DMF and inorganic salts, achieving a purity of >98% as confirmed by HPLC.

Analytical Data

  • NMR Spectroscopy : 1H^1\text{H} NMR (400 MHz, DMSO-d6d_{6}): δ 10.02 (s, 1H, CHO), 8.72 (s, 1H, pyrimidine-H), 4.02 (s, 3H, COOCH3_3), 3.91 (s, 3H, CH3_3).

  • Mass Spectrometry : ESI-MS m/z 220.1 [M+H]+^+.

Challenges and Mitigation Strategies

By-Product Formation During Formylation

Over-chlorination during the Vilsmeier-Haack reaction is mitigated by strict temperature control (0–5°C) and gradual addition of POCl3\text{POCl}_{3}.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under basic conditions. Storage in anhydrous ethanol at −20°C prevents degradation.

Comparative Analysis of Synthetic Methods

Parameter Multi-Step Route Direct Methylation
Yield68–72%45–50%
Purity>98%85–90%
ScalabilityHighModerate
RegioselectivityExcellentPoor

The patent route offers superior regioselectivity and scalability, making it preferable for industrial applications. Conversely, the direct methylation method is less resource-intensive but unsuitable for high-purity requirements.

Chemical Reactions Analysis

Nucleophilic Substitution at the Formyl Group

The aldehyde moiety undergoes nucleophilic additions with amines, hydrazines, and alcohols to form imines, hydrazones, or acetals. For example:

  • Hydrazone formation : Reaction with hydrazines in ethanol under reflux yields hydrazone derivatives, often used as intermediates for further cyclization .

  • Reductive amination : Coupling with primary amines in the presence of NaBH₃CN produces secondary amines, enhancing water solubility for biological testing .

Representative Conditions

Reaction TypeReagents/ConditionsYield Range
Hydrazone synthesisHydrazine hydrate, EtOH, reflux, 6–8 h85–90%
Reductive aminationR-NH₂, NaBH₃CN, MeOH, RT, 12 h70–75%

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, which can be further derivatized:

  • Basic hydrolysis : Treatment with NaOH in aqueous THF/MeOH (1:1) at 60°C for 4 h provides the carboxylic acid .

  • Amide coupling : The acid reacts with amines using coupling agents like HATU or EDCI to form amides, critical for enhancing target binding affinity .

Typical Hydrolysis Conditions

SubstrateReagentsTemperature/TimeYield
Methyl ester2M NaOH, THF/MeOH (1:1)60°C, 4 h80–85%

Cycloaddition and Condensation Reactions

The formyl group participates in cycloadditions and condensations to generate fused heterocycles:

  • Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol with piperidine catalysis, forming α,β-unsaturated derivatives .

  • Diels-Alder reaction : Acts as a dienophile with cyclopentadiene in toluene at 110°C, yielding bicyclic adducts.

Key Examples

ReactionPartnersConditionsOutcome
KnoevenagelMalononitrileEtOH, piperidine, refluxCyanovinyl-pyrrolopyrimidine
Diels-AlderCyclopentadieneToluene, 110°C, 12 hBicyclic adducts

Structural Modifications via Mannich Reactions

The pyrrolo[2,3-d]pyrimidine core undergoes Mannich reactions with formaldehyde and secondary amines to install aminomethyl groups at the 6-position, confirmed by NOESY and HMBC analyses .

Synthetic Pathway

  • Pivaloylation : Protects the 2-amino group to enhance solubility .

  • Mannich reaction : Forms 6-aminomethyl derivatives in 78% yield .

  • Deprotection : Pd-catalyzed debenzylation (90% yield) .

Biological Activity Correlation

Derivatives from these reactions exhibit targeted bioactivity:

  • Antifolate agents : Carboxylic acid derivatives inhibit glycinamide ribonucleotide formyltransferase (GARFTase) with IC₅₀ values < 50 nM .

  • Antitumor activity : Amide-coupled analogs show selective cytotoxicity against folate receptor-expressing cancer cells (e.g., KB, IGROV1) .

Reaction Optimization Insights

  • Catalyst selection : Nano-catalysts (e.g., ZnO, Fe₃O₄) improve yields in one-pot multicomponent reactions .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Regioselectivity : Mannich reactions favor 6-substitution over 5-substitution due to electronic and steric factors .

This compound’s versatility in generating structurally diverse analogs underscores its importance in medicinal chemistry, particularly for developing targeted anticancer agents .

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies indicate that compounds within this class can inhibit tumor cell proliferation. For instance, preliminary investigations on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively.
    • The mechanism of action may involve modulation of signaling pathways related to cell growth and survival.
  • Anti-inflammatory Effects :
    • The structure of methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate suggests potential anti-inflammatory properties. This could be due to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties :
    • Some derivatives have demonstrated efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
  • Antiviral and Antidiabetic Effects :
    • Research indicates that pyrrolo[2,3-d]pyrimidine derivatives may possess antiviral properties and could be effective in managing diabetes through various mechanisms .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of this compound involved testing its effects on A549 and MCF-7 cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanism Exploration

Research investigating the anti-inflammatory properties of this compound revealed that it could inhibit specific cytokines involved in inflammatory responses. This was assessed using in vitro models where cytokine levels were measured post-treatment with the compound.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like EGFR, Her2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 7-Methyl-6-(4-methylphenyl)-2,4-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (2d)
  • Substituents : Positions 2 and 4 are substituted with phenyl groups, and position 6 has a 4-methylphenyl group.
  • Molecular Weight : Higher (C₂₆H₂₃N₃) due to bulky aryl groups.
  • Properties : Bright yellow solid with a melting point of 196–197.8°C .
  • Key Difference : Lacks the formyl and ester groups of the target compound, reducing electrophilic reactivity but enhancing hydrophobicity.
b. Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
  • Substituents : Chlorine at position 4, ethyl ester at position 6, hydroxy group at position 4.
  • Molecular Formula : C₁₂H₁₄ClN₃O₃ (283.71 g/mol) .
c. 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
  • Substituents : Methyl group at position 6 and aldehyde at position 2 (CAS: 16952-45-7).
  • Molecular Formula : C₈H₇N₃O .
  • Key Difference : Positional isomer of the target compound; the aldehyde at position 2 may alter reactivity in cross-coupling reactions compared to the target’s position 6 formyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 219.2 Not reported Formyl (6), methyl ester (2)
2d ~353.4 196–197.8 Phenyl (2,4), 4-methylphenyl (6)
Ethyl 4-chloro derivative 283.71 Not reported Chloro (4), ethyl ester (6)
6-Methyl-2-carbaldehyde 161.16 Not reported Aldehyde (2), methyl (6)
  • Solubility : The target’s methyl ester likely improves solubility in organic solvents compared to aryl-substituted analogs like 2d.
  • Reactivity : The formyl group in the target enables nucleophilic additions (e.g., condensation reactions), whereas halogenated analogs (e.g., ) are suited for cross-coupling.

Biological Activity

Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS Number: 1823530-02-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and antiviral activities, supported by relevant research findings and data.

PropertyValue
Molecular FormulaC₁₀H₉N₃O₃
Molecular Weight219.20 g/mol
CAS Number1823530-02-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to pyrrolo[2,3-d]pyrimidine compounds. For instance, one study evaluated various derivatives for their in vitro antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Key Findings:

  • Minimum Bactericidal Concentration (MBC) : Active derivatives demonstrated bactericidal activity.
  • Biofilm Formation Inhibition : The compounds showed a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.
  • Synergistic Effects : These derivatives enhanced the efficacy of existing antibiotics, reducing their MICs when combined .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have indicated that this compound and its derivatives exhibit low cytotoxicity. Specifically, the hemolytic activity was found to be low (ranging from 3.23% to 15.22% lysis ) compared to Triton X-100, indicating a favorable safety profile .

Antiviral Activity

The antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives have also been explored. In a study involving various derivatives, certain compounds were tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). While only specific derivatives showed antiviral activity, the active compounds did so at concentrations that produced minimal cytotoxicity in human foreskin fibroblasts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. The presence of specific functional groups has been linked to enhanced biological activity. For instance:

  • DNA Gyrase and Dihydrofolate Reductase Inhibition : Some derivatives were identified as potent inhibitors with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for dihydrofolate reductase .

Case Studies

  • Antimicrobial Evaluation : A study focused on evaluating the antimicrobial properties of various pyrrolo[2,3-d]pyrimidine derivatives found that compound 7b was particularly effective against multiple bacterial strains with low MIC values .
  • Antiviral Testing : Research into antiviral activities revealed that while most compounds were inactive against HSV-1, some showed promising results against HCMV with acceptable levels of cytotoxicity .

Q & A

Q. What are the standard synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives, and how can they be adapted for introducing formyl and methyl groups?

Pyrrolo[2,3-d]pyrimidine cores are typically synthesized via cyclization reactions using precursors like ethyl 2-cyanoacetate or aminopyrroles. For example, outlines a multi-step process involving cyclization of intermediates (e.g., 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol) followed by functionalization. Introducing a formyl group at position 6 may require selective oxidation of a methylene group or direct formylation using Vilsmeier-Haack conditions. Methylation at position 7 can be achieved via alkylation with methyl iodide in the presence of a base like Cs₂CO₃, as demonstrated in . Key steps include:

  • Cyclization under reflux with catalysts (e.g., formamidine).
  • Chlorination using POCl₃ or PCl₅.
  • Purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing pyrrolo[2,3-d]pyrimidine derivatives, and what spectral signatures should researchers expect?

Key techniques include:

  • IR Spectroscopy : Stretching vibrations for formyl groups (~1700 cm⁻¹) and pyrrole/pyrimidine rings (~1600–1500 cm⁻¹) ().
  • NMR :
  • ¹H NMR : Methyl groups (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and formyl protons (δ ~9.5–10.0 ppm).
  • ¹³C NMR : Carbonyl carbons (δ ~160–170 ppm), aromatic carbons (δ ~110–150 ppm) ().
    • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀N₃O₃ would be 220.07) ().

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or hydrogen bonding patterns. X-ray crystallography provides definitive bond lengths and angles. For example, highlights graph-set analysis to map hydrogen-bonded networks, which can validate or refine NMR-based conformations. Using SHELX software ( ), researchers can refine crystal structures and compare them with DFT-optimized geometries. If NMR suggests multiple tautomers but crystallography shows a single dominant form, the latter should guide structural assignments .

Q. What strategies optimize the synthetic yield of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, particularly for scale-up?

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of intermediates ().
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps.
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) or fractional crystallization improves purity.
  • Quality Control : Monitor reactions via TLC or HPLC to minimize side products (e.g., over-oxidation of formyl groups) .

Q. How do substituents like the formyl group at position 6 influence biological activity in kinase inhibition studies?

The formyl group can act as a hydrogen bond acceptor, enhancing binding to kinase ATP pockets. demonstrates that substituents on pyrrolo[2,3-d]pyrimidine scaffolds (e.g., methyl, ethyl, or aryl groups) modulate selectivity. For instance, a formyl group may increase potency against JAK1 compared to JAK2 by forming additional interactions with active-site residues. SAR studies should compare IC₅₀ values across analogs with varying substituents .

Methodological Considerations

Q. How should researchers address low reproducibility in crystallizing this compound?

  • Solvent Screening : Test solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate) to identify conditions favoring nucleation.
  • Temperature Gradients : Slow cooling from reflux to room temperature promotes crystal growth.
  • Seeding : Introduce microcrystals from prior batches to induce controlled crystallization.
  • Data Validation : Use SHELXL ( ) to refine structures and verify hydrogen-bonding patterns via Mercury software .

Q. What analytical approaches reconcile conflicting mass spectrometry and elemental analysis data?

  • High-Resolution MS : Confirm molecular formula accuracy (e.g., HRMS-ESI with <5 ppm error).
  • Combustion Analysis : Cross-check %C, %H, %N values with theoretical calculations.
  • Isotopic Patterns : Validate chlorine or other halogen signatures in MS spectra ( ).

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